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2,4,6-Trichloroanisole-d5 - 352439-08-8

2,4,6-Trichloroanisole-d5

Catalog Number: EVT-355199
CAS Number: 352439-08-8
Molecular Formula: C7H5Cl3O
Molecular Weight: 216.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,4,6-Trichloroanisole-d5 is a deuterium labeled analog of 2,4,6-trichloroanisole belonging to the class of chloroanisole, a major contaminant in wine industry.

2,4,6-Trichloroanisole (TCA)

    Compound Description: 2,4,6-Trichloroanisole (TCA) is a compound known for its potent musty-earthy odor, even at extremely low concentrations. It is considered a primary culprit in cork taint, negatively impacting the sensory perception of wine. [, , , ]

    Relevance: TCA is the non-deuterated analog of 2,4,6-Trichloroanisole-d5. This means that both compounds share the same core structure, with the only difference being the presence of five deuterium atoms in place of five hydrogen atoms in 2,4,6-Trichloroanisole-d5. This structural similarity makes 2,4,6-Trichloroanisole-d5 a suitable isotopic tracer for studying the behavior and migration patterns of TCA in various materials, including wine corks and closures. [, , , ]

2,3,4,6-Tetrachloroanisole (TeCA)

    Compound Description: 2,3,4,6-Tetrachloroanisole (TeCA) is another chloroanisole known to contribute to musty off-flavors in wine, although its odor threshold is higher than that of 2,4,6-Trichloroanisole. []

    Relevance: TeCA is structurally similar to 2,4,6-Trichloroanisole-d5, possessing an additional chlorine atom on the aromatic ring. This similarity in structure and shared property of causing wine taint suggests that research on 2,4,6-Trichloroanisole-d5 absorption and permeation through closures could provide insights into the behavior of TeCA in similar situations. []

Pentachloroanisole (PCA)

    Compound Description: Pentachloroanisole (PCA), containing five chlorine atoms on the aromatic ring, also belongs to the chloroanisole family and contributes to undesirable musty aromas in wine. []

    Relevance: The structural similarity of PCA to 2,4,6-Trichloroanisole-d5, with the difference being two additional chlorine atoms in PCA, makes it relevant in the context of wine taint. Studies utilizing 2,4,6-Trichloroanisole-d5 to understand the absorption and permeation of taint compounds through different wine closures can offer valuable insights into the behavior of PCA, aiding in the development of strategies to prevent its presence in bottled wine. []

4-Ethylphenol (4-EP)

    Compound Description: 4-Ethylphenol is a volatile phenol primarily associated with "barnyard" or "medicinal" off-odors in wine. It is produced by certain yeast strains during fermentation. []

    Relevance: Although not a chloroanisole like 2,4,6-Trichloroanisole-d5, 4-Ethylphenol is relevant because it represents another volatile compound capable of negatively impacting wine quality. Research often investigates the effectiveness of wine closures in preventing the ingress of various volatile compounds, including both chloroanisoles like 2,4,6-Trichloroanisole and volatile phenols like 4-Ethylphenol. []

4-Ethylguaiacol (4-EG)

    Compound Description: 4-Ethylguaiacol, similar to 4-Ethylphenol, is a volatile phenol that can impart undesirable "clove" or "smoky" aromas to wine. Its formation is also linked to yeast metabolism during wine fermentation. []

    Relevance: Like 4-Ethylphenol, the relevance of 4-Ethylguaiacol to 2,4,6-Trichloroanisole-d5 lies in its shared ability to contribute to wine off-flavors. Studying the permeability of wine closures to 2,4,6-Trichloroanisole-d5 can provide insights into the effectiveness of these closures against other volatile compounds like 4-Ethylguaiacol, contributing to a comprehensive understanding of wine preservation. []

Overview

2,4,6-Trichloroanisole-d5 is a deuterated analog of 2,4,6-trichloroanisole, a compound known for its role in cork taint in wines. This compound is significant in both analytical chemistry and environmental studies due to its unique properties and applications.

Source

2,4,6-Trichloroanisole-d5 is derived from the deuteration of 2,4,6-trichloroanisole, which itself is formed from the chlorination of anisole or through the microbial O-methylation of 2,4,6-trichlorophenol. The presence of this compound in wine is often attributed to contamination from cork stoppers or environmental sources .

Classification

This compound falls under the category of chlorinated aromatic compounds and is classified as a volatile organic compound. It is particularly noted for its low odor threshold, making it a critical contaminant in food and beverage industries .

Synthesis Analysis

Methods

The synthesis of 2,4,6-trichloroanisole-d5 typically involves the following methods:

  • Deuteration Process: This process includes the reaction of 2,4,6-trichloroanisole with deuterated reagents such as deuterated methanol in the presence of a base. The reaction conditions are carefully controlled to ensure high isotopic purity.
  • Industrial Production: For large-scale production, stringent conditions are maintained to ensure safety and quality. Facilities equipped for handling deuterated chemicals are employed to manage these processes effectively.

Technical Details

The synthesis often requires specific reaction conditions such as temperature control and the use of specialized solvents to achieve optimal yields. Reaction times can vary based on the scale and method used but typically require several hours for completion.

Molecular Structure Analysis

Structure

The molecular formula for 2,4,6-trichloroanisole-d5 is C₈H₃Cl₃D₅O. Its structure features three chlorine atoms substituted on the aromatic ring and a methoxy group (-OCH₃) attached to one of the carbon atoms.

Data

  • Molecular Weight: Approximately 227.5 g/mol
  • Melting Point: Not extensively documented due to its volatility.
  • Boiling Point: Similar compounds suggest a boiling point around 200°C.
Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloroanisole-d5 can participate in several chemical reactions:

  • Nucleophilic Substitution Reactions: Chlorine atoms can be replaced by various nucleophiles under basic conditions.
  • Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate.
  • Reduction Reactions: It can be reduced using agents like lithium aluminum hydride to yield less chlorinated products .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as strong bases.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride under controlled conditions.
Mechanism of Action

Process

The mechanism by which 2,4,6-trichloroanisole-d5 exerts its effects primarily involves its interaction with olfactory receptors. It is known to suppress the activity of cyclic nucleotide-gated channels in these receptors, leading to altered olfactory perception.

Data

Research indicates that the presence of this compound can lead to a musty or moldy odor characteristic of cork taint in wines. Environmental factors such as pH and temperature significantly influence its activity and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Musty or moldy at trace levels.
  • Solubility: Soluble in organic solvents but has low solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong nucleophiles and oxidizing agents.

Relevant data suggest that detection limits for this compound in wine can be as low as 0.1 ng/L using advanced chromatographic techniques .

Applications

Scientific Uses

2,4,6-Trichloroanisole-d5 serves multiple roles in scientific research:

  • Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying 2,4,6-trichloroanisole levels in various samples.
  • Biological Studies: Investigated for its metabolic pathways and effects on biological systems.
  • Environmental Research: Assists in studying contaminants' impacts on human health and ecosystems.
  • Quality Control: Employed in food and beverage industries to detect contaminants like cork taint in wines .

Properties

CAS Number

352439-08-8

Product Name

2,4,6-Trichloroanisole-d5

IUPAC Name

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene

Molecular Formula

C7H5Cl3O

Molecular Weight

216.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D

InChI Key

WCVOGSZTONGSQY-RHIBPKLGSA-N

SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

Synonyms

1,3,5-Trichloro-2-methoxybenzene-d5; 1-Methoxy-2,4,6-trichlorobenzene-d5; 2-Methoxy-1,3,5-trichlorobenzene-d5; Methyl 2,4,6-Trichlorophenyl-d5 Ether; NSC 35142-d5; Tyrene-d5;

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl

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